1-(4-Chlorophenyl)-3-cyclohexylurea

Description

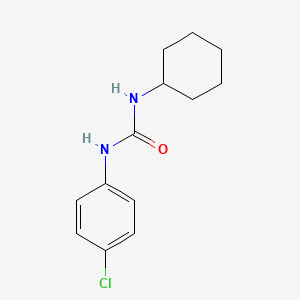

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-cyclohexylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O/c14-10-6-8-12(9-7-10)16-13(17)15-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMLXMYNUQCOEDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20286021 | |

| Record name | 1-(4-chlorophenyl)-3-cyclohexylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20286021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72802-46-1 | |

| Record name | NSC43474 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43474 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-chlorophenyl)-3-cyclohexylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20286021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 72802-46-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 4 Chlorophenyl 3 Cyclohexylurea

Established Synthetic Routes and Reaction Mechanisms

The most conventional and widely employed methods for the synthesis of 1-(4-chlorophenyl)-3-cyclohexylurea involve the reaction of an isocyanate with an amine. This approach offers two primary pathways.

The first, and arguably most direct, route is the reaction of 4-chlorophenyl isocyanate with cyclohexylamine (B46788) . This reaction is typically carried out in an inert solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) at room temperature. The reaction is generally high-yielding and proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of cyclohexylamine attacks the electrophilic carbon atom of the isocyanate group. The resulting zwitterionic intermediate then undergoes a proton transfer to yield the final urea (B33335) product.

The second established route involves the reaction of 4-chloroaniline (B138754) with cyclohexyl isocyanate . Similar to the first route, this reaction is also a nucleophilic addition, with the nitrogen of 4-chloroaniline acting as the nucleophile and attacking the isocyanate carbon of cyclohexyl isocyanate. The reaction conditions are comparable, typically involving an inert solvent at or near room temperature.

A more traditional, though less common due to safety concerns, method for forming the urea linkage is the use of phosgene (B1210022) (COCl2) or a safer phosgene equivalent like triphosgene or carbonyldiimidazole (CDI) . rsc.orgcommonorganicchemistry.com In this approach, 4-chloroaniline can be reacted with phosgene to form an intermediate N-(4-chlorophenyl)carbamoyl chloride, which then reacts with cyclohexylamine to produce the target urea. Alternatively, 4-chloroaniline can be treated with CDI to form an activated carbamoyl-imidazole intermediate, which subsequently reacts with cyclohexylamine. While effective, the high toxicity of phosgene has led to a preference for isocyanate-based routes or the use of safer phosgene substitutes. rsc.orgcommonorganicchemistry.comresearchgate.net

Table 1: Established Synthetic Routes for this compound

| Reactant 1 | Reactant 2 | Key Reagent/Intermediate | General Conditions |

| 4-Chlorophenyl isocyanate | Cyclohexylamine | - | Inert solvent (DCM, THF), Room Temperature |

| 4-Chloroaniline | Cyclohexyl isocyanate | - | Inert solvent (DCM, THF), Room Temperature |

| 4-Chloroaniline | Cyclohexylamine | Phosgene or Triphosgene | Two-step process, inert solvent |

| 4-Chloroaniline | Cyclohexylamine | Carbonyldiimidazole (CDI) | Two-step process, inert solvent |

Novel Synthetic Approaches and Methodological Advancements

Recent advancements in synthetic chemistry have introduced several novel approaches for the synthesis of ureas, which are applicable to the preparation of this compound. These methods often focus on improving reaction efficiency, reducing waste, and avoiding hazardous reagents.

Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions. thieme-connect.comresearchgate.netsci-hub.ruchemistryviews.orgatlantis-press.com The reaction of 4-chlorophenyl isocyanate with cyclohexylamine, or vice versa, can be significantly expedited under microwave irradiation, often reducing reaction times from hours to minutes and in some cases improving yields. thieme-connect.comresearchgate.netsci-hub.ruchemistryviews.org

Flow chemistry offers a continuous and scalable method for the synthesis of ureas. vapourtec.comacs.orgvapourtec.com This technique allows for precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. A continuous-flow system could be designed where streams of the isocyanate and amine are mixed in a microreactor to continuously produce this compound. acs.orgvapourtec.com

Catalytic methods represent a significant area of development. Palladium-catalyzed amidation has been developed as a general method for preparing unsymmetrically substituted ureas. nih.gov This could potentially be applied to the synthesis of this compound by coupling a suitable urea precursor with an aryl or cyclohexyl halide. Furthermore, research into the electrochemical synthesis of urea from carbon dioxide and nitrogen sources under ambient conditions points towards future sustainable production methods. chemeurope.comacs.org

Phosgene-free synthetic routes are a major focus of green chemistry. rsc.orgresearchgate.net One such approach involves the reaction of amines with ethylene (B1197577) carbonate in the presence of a solid catalyst like calcium oxide. scispace.com This method avoids the use of toxic phosgene and isocyanates. Another innovative phosgene-free method is the Hofmann rearrangement of primary amides in the presence of an ammonia (B1221849) source, which proceeds through an isocyanate intermediate generated in situ. thieme.deorganic-chemistry.org

Optimization of Synthetic Efficiency and Yield

Optimizing the synthesis of this compound involves refining reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Response Surface Methodology (RSM) is a statistical approach that can be used to systematically optimize reaction conditions. nih.govacs.org By varying parameters such as temperature, reaction time, pH, and the molar ratio of reactants, an optimal set of conditions can be identified to achieve the highest possible yield. nih.govacs.org For instance, in the isocyanate-amine reaction, careful control of the stoichiometry is crucial to avoid the formation of symmetrical urea byproducts.

The choice of catalyst is critical in many synthetic routes. For catalytic methods, screening different catalysts and ligands is essential to find the most active and selective system. For example, in palladium-catalyzed amidations, the choice of phosphine (B1218219) ligand can have a dramatic effect on the reaction's efficiency. nih.gov In routes utilizing solid catalysts, the catalyst's properties, such as surface area and basicity, are key to optimizing the reaction. scispace.com

The use of continuous flow systems inherently allows for optimization of reaction efficiency. acs.orgvapourtec.com The precise control over reaction parameters in a microreactor can lead to higher conversions and yields compared to batch reactors. The efficient mixing and heat transfer in flow reactors can also minimize the formation of side products. vapourtec.com

The order of addition of reagents can also be a simple yet effective way to optimize the synthesis, particularly when using phosgene substitutes like CDI. commonorganicchemistry.com Adding the amine to the pre-formed activated carbamoyl (B1232498) intermediate can help to prevent the formation of symmetrical ureas. commonorganicchemistry.com

Table 2: Comparison of Synthetic Methodologies for Urea Synthesis

| Methodology | Advantages | Disadvantages | Potential for Optimization |

| Isocyanate-Amine Reaction | High yield, mild conditions, readily available starting materials | Isocyanates can be moisture-sensitive and toxic | Optimization of solvent, temperature, and stoichiometry |

| Phosgene/Triphosgene | Versatile | Highly toxic reagents, safety concerns | Use of safer phosgene alternatives |

| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields | Requires specialized equipment | Optimization of irradiation time and power |

| Flow Chemistry | Scalable, high control, improved safety, higher yields | High initial setup cost | Optimization of flow rate, temperature, and residence time |

| Catalytic Methods | High efficiency, potential for new reaction pathways | Catalyst cost and sensitivity | Screening of catalysts and ligands, optimization of reaction conditions |

| Phosgene-Free Routes | Increased safety, environmentally friendly | May require specific catalysts or harsher conditions | Development of more efficient and general methods |

Advanced Structural Characterization and Conformational Analysis of 1 4 Chlorophenyl 3 Cyclohexylurea

Spectroscopic Characterization for Conformational Insights (e.g., NMR, X-ray Crystallography)

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful tools for elucidating the molecular conformation of 1-(4-Chlorophenyl)-3-cyclohexylurea.

NMR Spectroscopy

While a detailed, publicly available NMR spectrum analysis for this compound is not extensively documented in the literature, the principles of NMR spectroscopy allow for a theoretical elucidation of its structural features. acs.org 1H and 13C NMR spectra would provide key information on the chemical environment of the protons and carbons, respectively.

In a hypothetical 1H NMR spectrum, distinct signals would be expected for the protons of the 4-chlorophenyl group and the cyclohexyl ring. The aromatic protons would likely appear as two doublets in the downfield region (typically δ 7.0-7.5 ppm) due to the influence of the chlorine atom. The protons on the cyclohexyl ring would exhibit more complex splitting patterns in the upfield region (typically δ 1.0-4.0 ppm), with the proton attached to the nitrogen (the CH-N proton) being the most downfield of this group. The broadness and chemical shift of the N-H protons of the urea (B33335) linkage can provide information about hydrogen bonding. rsc.org Conformational analysis of the cyclohexyl ring (chair vs. boat conformations) can be inferred from the coupling constants between adjacent protons. researchgate.net For instance, the diaxial and diequatorial conformations of substituted cyclohexanes can be determined by integrating separate proton signals at low temperatures. researchgate.net

Similarly, a 13C NMR spectrum would show distinct signals for the carbonyl carbon of the urea group (typically δ 150-160 ppm), the carbons of the chlorophenyl ring, and the carbons of the cyclohexyl ring. ijpsr.com The specific chemical shifts would be influenced by the electronic effects of the substituents.

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental NMR to predict and verify the observed spectra and to gain deeper insights into the molecule's electronic structure. acs.org

X-ray Crystallography

In the crystal structure of this analog, the molecule adopts a specific conformation dictated by the packing forces in the crystal lattice. The urea moiety is typically planar, and the dihedral angles between the phenyl ring and the urea plane, as well as the orientation of the cycloalkyl group relative to the urea, are key conformational parameters. The crystal packing is often stabilized by a network of intermolecular hydrogen bonds involving the N-H groups of the urea moiety and the carbonyl oxygen.

A study on 1-acetyl-1-(4-iodophenyl)-3-cyclohexylurea revealed that the cyclohexyl ring adopts a chair conformation. researchgate.net It is highly probable that the cyclohexyl ring in this compound also preferentially exists in a chair conformation, as this is the most stable conformation for a cyclohexane (B81311) ring.

| Crystallographic Data for 1-(4-chlorophenyl)-3-cycloheptylurea | |

| Parameter | Value |

| Chemical Formula | C₁₄H₁₉ClN₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.8823(9) |

| b (Å) | 9.1617(6) |

| c (Å) | 11.7421(9) |

| β (°) | 98.377(7) |

| Volume (ų) | 1371.06(17) |

| Z | 4 |

Data from the crystal structure of the closely related analog, 1-(4-chlorophenyl)-3-cycloheptylurea. dntb.gov.ua

Stereochemical Considerations in Molecular Interactions

The stereochemistry of this compound plays a crucial role in its interactions with biological targets. The key stereochemical features are the conformation of the cyclohexyl ring and the relative orientation of the substituted phenyl and cyclohexyl groups around the urea linker.

The cyclohexyl group can exist in a stable chair conformation or higher-energy boat and twist-boat conformations. In the chair conformation, the substituent (the urea group) can occupy either an axial or an equatorial position. The equatorial position is generally more stable due to reduced steric hindrance. The specific conformation adopted upon binding to a biological target will be the one that best complements the topology of the binding site.

The combination of a rigid aromatic group, a flexible cyclohexyl ring, and a hydrogen-bonding urea linker results in a molecule with a defined but adaptable three-dimensional structure, which is a common feature in many biologically active compounds.

Molecular Target Identification and Validation

Identification of Putative Biological Targets through Ligand-Based and Structure-Based Approaches

The identification of biological targets for novel compounds is a critical first step in the drug discovery process. This is often achieved through a combination of ligand-based and structure-based approaches.

Ligand-Based Approaches: This strategy relies on the principle that structurally similar molecules are likely to have similar biological activities. By examining the structure-activity relationships (SAR) of analogous compounds, researchers can infer potential targets for a new molecule. In the case of 1-(4-Chlorophenyl)-3-cyclohexylurea, the core structure of a phenyl ring linked to a urea (B33335) moiety, which in turn is connected to a cyclohexyl group, is shared by a number of biologically active compounds.

Research into a series of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives has revealed potent activity against breast cancer cells. researchgate.netnih.gov These studies suggest that key signaling pathways, such as the PI3K/Akt/mTOR and Hedgehog pathways, are putative targets for this class of compounds. researchgate.netnih.gov The structural similarity of this compound to these anticancer agents points towards the possibility of it sharing similar molecular targets.

In Vitro Target Validation Assays for this compound

Following the identification of putative targets, in vitro assays are essential to validate these interactions and quantify the compound's activity. Based on the activities of related phenylurea compounds, several types of in vitro assays would be relevant for this compound.

Antiproliferative Assays: A common starting point is to assess the compound's ability to inhibit the growth of cancer cell lines. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are used to measure cell viability and proliferation. Studies on 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives have utilized various breast cancer cell lines, including MCF-7, MDA-MB-231, and T47D, to determine their half-maximal inhibitory concentrations (IC50). nih.gov

Enzyme Inhibition Assays: To directly assess the interaction with a specific enzyme target, in vitro kinase assays are employed. For the PI3K/Akt/mTOR pathway, this would involve measuring the ability of the compound to inhibit the phosphorylation of downstream substrates. For example, Western blot analysis can be used to detect the levels of phosphorylated Akt (p-Akt) and phosphorylated S6 kinase (p-S6K) in cells treated with the compound. nih.gov

Reporter Gene Assays: To investigate the effect on signaling pathways like the Hedgehog pathway, reporter gene assays are utilized. These assays measure the activity of a reporter gene (e.g., luciferase) that is under the control of a promoter responsive to the pathway's transcription factors, such as Gli1. A decrease in reporter gene activity in the presence of the compound would indicate inhibition of the pathway. nih.gov

Cell-Based Mechanistic Assays: Further validation can be achieved through assays that probe the downstream cellular effects of target engagement. This includes apoptosis assays (e.g., using Annexin V staining) to determine if the compound induces programmed cell death and cell cycle analysis (e.g., by flow cytometry) to see if it causes arrest at specific phases of the cell cycle. nih.gov Transwell migration assays can also be performed to assess the compound's ability to inhibit cancer cell migration. nih.gov

The table below summarizes the in vitro assays used to evaluate the anticancer activity of a representative 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivative (compound 9i), which provides a model for the potential validation of this compound's biological activity. nih.gov

| Assay Type | Cell Line(s) | Endpoint Measured |

| Antiproliferative (MTT) | T47D, MDA-MB-231 | IC50 (µM) |

| Western Blot | T47D, MDA-MB-231 | Phosphorylation of Akt and S6K |

| Reporter Gene Assay | NIH3T3 | Gli1-luciferase activity |

| Apoptosis Assay | T47D, MDA-MB-231 | Percentage of apoptotic cells |

| Transwell Migration Assay | MDA-MB-231 | Inhibition of cell migration |

Mechanistic Insights into Target Binding and Modulation

Understanding how a compound binds to its target and modulates its function is crucial for rational drug design and optimization. For this compound, mechanistic insights can be extrapolated from studies on its analogs.

In the context of the PI3K/Akt/mTOR pathway, the mechanism of action for related phenylurea compounds involves the inhibition of the phosphorylation cascade. nih.gov By binding to the ATP-binding pocket of PI3K, these compounds prevent the phosphorylation of PIP2 to PIP3, which in turn blocks the activation of Akt and its downstream effectors like mTOR. This leads to the inhibition of protein synthesis, cell growth, and proliferation, and can induce apoptosis.

Regarding the Hedgehog pathway, the mechanism involves the inhibition of the signaling cascade that leads to the activation of the Gli family of transcription factors. nih.gov By targeting a component of this pathway, likely Smoothened (SMO) or a downstream protein, the compounds prevent the nuclear translocation and transcriptional activity of Gli1, thereby suppressing the expression of genes involved in cell proliferation and survival. nih.gov

The ability of some phenylurea derivatives to dually inhibit both the PI3K/Akt/mTOR and Hedgehog pathways suggests a complex mechanism of action that could be advantageous in overcoming drug resistance in cancer therapy. nih.gov

Mechanistic Investigations of Biological Activity

Elucidation of Molecular Pathways Modulated by 1-(4-Chlorophenyl)-3-cyclohexylurea

Research into the molecular mechanisms of this compound and its derivatives has revealed their ability to modulate critical signaling pathways implicated in cancer progression. Specifically, certain derivatives have been shown to inhibit the PI3K/Akt/mTOR and Hedgehog (Hh) signaling pathways. researchgate.netnih.gov These pathways are often dysregulated in various cancers, contributing to cell proliferation, survival, and drug resistance.

One study demonstrated that a representative derivative could suppress both the PI3K/Akt/mTOR and Hh pathways by inhibiting the phosphorylation of key proteins like Akt and S6K, and by reducing the expression of Gli1, a downstream effector of the Hh pathway. researchgate.netnih.gov The dual inhibition of these pathways is a promising strategy, as it may overcome drug resistance and more effectively halt cancer progression. nih.gov Furthermore, some derivatives have been found to interfere with the EGFR-PI3K signaling pathway by decreasing the expression of phosphorylated EGFR and PI3K. researchgate.net This suggests a multi-targeted approach, where the compound and its analogues can simultaneously impact different components of the cellular signaling network.

Cellular Response Profiling in Preclinical Research Models

In preclinical research, this compound derivatives have demonstrated significant anti-proliferative activity against various cancer cell lines. researchgate.netnih.gov Notably, these compounds have shown efficacy in breast cancer cells, including the aggressive triple-negative breast cancer (TNBC) subtype. researchgate.netnih.gov

The observed cellular responses to these compounds include:

Induction of Apoptosis: Treatment with these derivatives has been shown to induce programmed cell death in cancer cells. researchgate.netnih.gov This is a critical mechanism for eliminating malignant cells.

Cell Cycle Arrest: Some derivatives cause cell cycle arrest at the G1 phase, preventing cancer cells from replicating. researchgate.net

Inhibition of Cell Migration: The compounds have been found to significantly inhibit the migration of cancer cells, which is a key process in metastasis. researchgate.netnih.gov

Modulation of Apoptotic Proteins: Mechanistic studies have revealed that these compounds can decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic proteins Bax and p53. researchgate.net

The table below summarizes the observed cellular responses in different preclinical models.

| Cellular Response | Preclinical Model | Key Findings | Reference |

| Anti-proliferative Activity | Breast cancer cell lines (MCF-7, T47D, MDA-MB-231), Prostate cancer cell line (PC-3) | Excellent anti-proliferative activities observed. | researchgate.netnih.gov |

| Apoptosis Induction | T47D and MDA-MB-231 cells | Remarkable induction of apoptosis. | researchgate.netnih.gov |

| Inhibition of Migration | MDA-MB-231 cells | Significant inhibition of cell migration in transwell assays. | researchgate.netnih.gov |

| Cell Cycle Arrest | MDA-MB-231 and MCF-7 cells | Induced cell cycle arrest at the G1 phase. | researchgate.net |

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. nih.gov For this compound and its analogues, SAR studies have provided valuable insights into optimizing their potency and selectivity.

Impact of Substituent Modifications on Target Affinity and Selectivity

Systematic modifications of the this compound scaffold have been performed to explore the impact of different substituents on its biological activity. tau.ac.il The core idea of SAR is that the biological effect of a compound is directly related to its chemical structure. nih.gov By making controlled changes to the molecule, researchers can identify which parts of the structure are essential for its activity.

For instance, in a series of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives, the nature of the aryl groups was found to be critical for their anti-cancer activity. researchgate.net The presence and position of various functional groups on the aromatic rings can significantly affect the compound's ability to bind to its molecular targets and exert its inhibitory effects. tau.ac.il These studies help in designing more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.comresearchgate.net This approach allows for the prediction of the activity of new, unsynthesized compounds, thereby guiding the drug discovery process. mdpi.com

QSAR models are built by correlating molecular descriptors (physicochemical properties derived from the molecular structure) with the observed biological activity. jocpr.com The process involves several key steps: data collection, descriptor calculation, model building using statistical methods, and rigorous validation to ensure the model's predictive power. jocpr.commdpi.com

For diaryl urea (B33335) derivatives, QSAR studies have been employed to understand the structural requirements for their inhibitory activity against targets like B-RAF. nih.gov These models have highlighted the importance of descriptors related to the size, shape, aromaticity, and polarizability of the molecules in determining their potency. nih.gov While specific QSAR models for this compound are not detailed in the provided context, the principles of QSAR are broadly applicable to this class of compounds. Advanced approaches like 4D-QSAR, which consider the conformational flexibility of molecules, can further enhance the predictive accuracy of these models. nih.gov

The table below outlines the key aspects of QSAR modeling.

| QSAR Modeling Aspect | Description | Reference |

| Principle | Establishes a mathematical relationship between chemical structure and biological activity. | jocpr.comresearchgate.net |

| Process | Involves data collection, descriptor calculation, model building, and validation. | jocpr.commdpi.com |

| Descriptors | Quantifiable physicochemical properties of molecules (e.g., size, lipophilicity, electronic properties). | jocpr.com |

| Application | Predicts the activity of new compounds, guiding lead optimization and virtual screening. | mdpi.com |

Preclinical in Vitro Biological Profiling

Enzyme Inhibition and Receptor Ligand Binding Assays

Research into the enzymatic and receptor interactions of 1-(4-Chlorophenyl)-3-cyclohexylurea has identified it as a potent inhibitor of soluble epoxide hydrolase (s-EH). This enzyme is a key player in the metabolism of epoxy fatty acids, which are signaling molecules involved in the regulation of blood pressure and inflammation.

A study systematically investigating the structure-activity relationships of urea-containing compounds identified this compound as a significant inhibitor of s-EH. The inhibitory activity is measured by the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. For this compound, the IC₅₀ value against human soluble epoxide hydrolase was determined to be 17 nM. This high potency suggests a strong and specific interaction with the enzyme's active site.

Table 1: Enzyme Inhibition Data for this compound

| Target Enzyme | Organism | IC₅₀ (nM) |

|---|---|---|

| Soluble Epoxide Hydrolase (s-EH) | Human | 17 |

Cell-Based Functional Assays in Research Models

While specific data from reporter gene assays or broad phenotypic screens for this compound are not widely detailed in publicly available literature, its potent inhibition of s-EH implies certain functional consequences at the cellular level. The inhibition of s-EH would lead to an increase in the intracellular concentrations of epoxy fatty acids, which can, in turn, modulate various cellular signaling pathways. These pathways are often involved in cellular processes such as inflammation, proliferation, and apoptosis. Further cell-based functional assays would be necessary to fully elucidate the specific cellular outcomes of treatment with this compound.

Off-Target Activity Profiling in Broad Research Screens

Comprehensive off-target activity profiling is crucial for understanding the selectivity of a compound and predicting potential side effects. For this compound, its primary characterized activity is the potent inhibition of soluble epoxide hydrolase. While extensive screening against a wide panel of other receptors, enzymes, and ion channels is not publicly documented, the high potency for s-EH suggests a degree of selectivity. However, without broader screening data, potential interactions with other structurally related hydrolases or other off-target proteins cannot be definitively ruled out. The development of this compound for any potential therapeutic use would necessitate such comprehensive profiling to ensure its safety and specificity.

Computational and Theoretical Studies of 1 4 Chlorophenyl 3 Cyclohexylurea

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a ligand, such as 1-(4-Chlorophenyl)-3-cyclohexylurea, might interact with a biological target, typically a protein. mdpi.com These methods are crucial in the early stages of drug discovery for identifying potential drug targets and for lead optimization. nih.gov

Molecular Docking

Molecular docking predicts the preferred orientation of a molecule when bound to a target, forming a stable complex. biointerfaceresearch.com The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding affinity. nih.gov For this compound, docking studies could be employed to screen a library of potential protein targets to identify those with the highest binding affinity. The results of such a study would highlight the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov

Molecular Dynamics Simulations

Following molecular docking, molecular dynamics simulations can be used to study the dynamic behavior of the this compound-protein complex over time. nih.gov These simulations provide a more detailed and realistic view of the binding event by considering the flexibility of both the ligand and the protein. MD simulations can reveal changes in the protein's conformation upon ligand binding and provide insights into the stability of the predicted binding mode. nih.gov

| Computational Technique | Application to this compound | Potential Insights |

| Molecular Docking | Prediction of binding mode and affinity to various protein targets. | Identification of potential biological targets, key binding interactions, and a starting point for lead optimization. |

| Molecular Dynamics (MD) Simulations | Analysis of the stability and dynamics of the ligand-protein complex. | Understanding the conformational changes upon binding, the stability of the interaction over time, and the role of solvent molecules. |

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure of molecules. acs.orgnih.gov These calculations provide valuable information about a molecule's reactivity, stability, and spectroscopic properties. nih.gov For this compound, DFT calculations can be used to understand its intrinsic chemical properties.

Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key parameters derived from quantum chemical calculations. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov

Molecular Electrostatic Potential

The Molecular Electrostatic Potential (MEP) map is another valuable output of quantum chemical calculations. It visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for understanding how the molecule will interact with other molecules, including biological targets. nih.gov

| Quantum Chemical Parameter | Significance for this compound |

| HOMO Energy | Indicates the electron-donating capacity of the molecule. |

| LUMO Energy | Indicates the electron-accepting capacity of the molecule. |

| HOMO-LUMO Gap | Provides insights into the chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential on the molecule's surface, predicting sites for electrophilic and nucleophilic attack. |

A study on the related compound, 1-(4-bromobenzoyl)-1,3-dicyclohexylurea, utilized DFT calculations to examine its electronic structure, which serves as a relevant example of the types of analyses that could be applied to this compound. acs.orgnih.gov

In Silico Prediction of Molecular Properties Relevant to Research Design

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.gov These predictions are vital for designing new compounds with improved pharmacokinetic profiles and for reducing the likelihood of late-stage failures in drug development. audreyli.com

Physicochemical Properties and Drug-Likeness

Several molecular descriptors can be calculated to predict the "drug-likeness" of a compound. Lipinski's Rule of Five is a well-known guideline that assesses whether a compound has properties that would make it a likely orally active drug in humans. mdpi.com These rules are based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

ADMET Prediction

Various computational models can predict the ADMET properties of this compound. These predictions can include its potential for oral absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicities. mdpi.comresearchgate.net

| Predicted Property | Relevance in Research Design |

| A bsorption | Prediction of oral bioavailability and intestinal absorption. mdpi.com |

| D istribution | Estimation of blood-brain barrier penetration and plasma protein binding. audreyli.com |

| M etabolism | Identification of potential metabolic sites and the cytochrome P450 enzymes involved. audreyli.com |

| E xcretion | Prediction of the likely route and rate of elimination from the body. |

| T oxicity | Early assessment of potential toxic liabilities, such as hepatotoxicity or cardiotoxicity. researchgate.net |

These in silico predictions can help prioritize compounds for synthesis and experimental testing, thereby accelerating the drug discovery process. nih.gov

Metabolic Fate of this compound: Preclinical In Vitro Data Unavailable

A comprehensive review of scientific literature reveals a significant lack of publicly available data on the metabolic fate of the chemical compound this compound in preclinical in vitro research models. Despite extensive searches for information regarding its metabolic stability, major metabolites, and the enzyme systems involved in its biotransformation, no specific research findings for this particular compound could be identified.

Therefore, it is not possible to provide a detailed analysis or generate data tables on the following topics as outlined:

Metabolic Fate in Preclinical in Vitro Research Models

Enzyme Systems Involved in Biotransformation in Preclinical Contexts

While general principles of drug metabolism are well-established, the specific metabolic profile of any given compound is unique and must be determined through empirical study. In vitro assays using liver microsomes are standard in early drug discovery to assess metabolic stability. evotec.comwuxiapptec.com These subcellular fractions are enriched with key drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily, which are responsible for the clearance of a majority of marketed drugs. evotec.comnih.gov Such studies typically measure the rate of disappearance of the parent compound over time to determine its intrinsic clearance and in vitro half-life. nih.govnih.gov

The identification of metabolites is another critical step, often accomplished using advanced analytical techniques like mass spectrometry, to understand the pathways of biotransformation. nih.gov Furthermore, identifying the specific enzyme systems, such as individual CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9), that are responsible for a compound's metabolism is crucial for predicting potential drug-drug interactions. nih.gov

However, without specific studies on 1-(4-Chlorophenyl)-3-cyclohexylurea, any discussion of its metabolic fate would be speculative and fall outside the required scope of this article. The absence of such data in the public domain prevents a scientifically accurate and informative report on its preclinical metabolic profile.

Derivatization, Analog Design, and Synthesis

Rational Design Strategies for Optimizing Research Probes

The design of new research probes based on the 1-(4-Chlorophenyl)-3-cyclohexylurea framework often employs several rational design strategies. One prominent approach is molecular hybridization, which involves combining structural features from different molecules to create a new hybrid compound with potentially enhanced properties. For instance, researchers have designed new diaryl urea (B33335) derivatives by incorporating different aromatic and heterocyclic moieties to explore their structure-activity relationships (SAR). nih.govdntb.gov.ua

Another key strategy is the use of pharmacophore-based design. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. By identifying the key pharmacophoric elements of a series of active compounds, medicinal chemists can design new molecules that retain these features while modifying other parts of the structure to improve properties like potency, selectivity, or metabolic stability. nih.gov For example, in related diaryl ureas, the urea linker, a substituted cyclohexyl group, and an aromatic moiety are considered key components that can be systematically modified. nih.gov

Synthesis and Biological Evaluation of Structural Analogs of this compound

The synthesis of analogs of this compound typically follows established synthetic routes for the formation of ureas. A common method involves the reaction of an appropriately substituted aniline (B41778) with an isocyanate or a carbamoyl (B1232498) chloride.

In the context of developing new antiproliferative agents, a series of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives were synthesized and evaluated for their activity against various cancer cell lines. nih.govdntb.gov.ua This research provides a blueprint for how analogs of this compound could be synthesized and tested. The general procedure involves reacting a substituted aniline with a phenyl isocyanate derivative. The resulting diaryl urea compounds are then purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. nih.gov

The biological evaluation of these analogs often involves in vitro assays to determine their efficacy against specific biological targets or cell lines. For example, the antiproliferative activity of newly synthesized diaryl urea derivatives has been assessed against human cancer cell lines like A549 (lung carcinoma), HCT-116 (colon carcinoma), and PC-3 (prostate cancer). nih.govdntb.gov.ua The results of these assays are typically reported as IC₅₀ values, which represent the concentration of the compound required to inhibit a biological process or cell growth by 50%.

One study identified a particularly potent compound, 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea (7i), which demonstrated significant activity against three cancer cell lines. nih.govdntb.gov.ua Further mechanistic studies revealed that this compound could induce apoptosis and cause cell cycle arrest in cancer cells. nih.govdntb.gov.ua

The following table summarizes the antiproliferative activity of a representative analog from this series.

| Compound | Target Cell Line | IC₅₀ (μM) |

| 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea (7i) | A549 | 1.53 ± 0.46 |

| HCT-116 | 1.11 ± 0.34 | |

| PC-3 | 1.98 ± 1.27 |

Data sourced from a study on novel diaryl urea derivatives. nih.govdntb.gov.ua

Identification of Key Pharmacophoric Elements for Research Tool Development

The development of effective research tools from the this compound scaffold hinges on the identification of its key pharmacophoric elements. A pharmacophore model for related mitofusin activators suggests that the general structure consists of a substituted cyclohexyl group (R1) and an aromatic moiety (R2) connected by a urea or a similar linker. nih.gov This linker is crucial for establishing the optimal spatial arrangement between the R1 and R2 groups. nih.gov

In the context of mitofusin agonists, the cyclohexyl and aromatic moieties are thought to mimic specific amino acid residues, namely His380 and Met376/Val372, within the target protein. nih.gov This highlights the importance of both the steric bulk and the electronic properties of these groups.

For diaryl urea derivatives designed as kinase inhibitors, the pharmacophore often includes a hydrogen bond donor-acceptor pattern provided by the urea group, which can interact with the hinge region of the kinase domain. The nature and substitution pattern of the aromatic rings are critical for determining the selectivity and potency of the inhibitor.

Studies on chalcone (B49325) derivatives, which also feature aromatic rings, have utilized 3D structure-based pharmacophore modeling to understand the crucial chemical interactions with their target, the Estrogen Receptor α. nih.gov This approach can similarly be applied to analogs of this compound to elucidate the key interactions with their biological targets and guide the design of more effective research probes.

Application of 1 4 Chlorophenyl 3 Cyclohexylurea As a Chemical Probe

Use in Target Validation Studies

No published studies were identified that specifically utilize 1-(4-Chlorophenyl)-3-cyclohexylurea for the purpose of target validation. While structurally related urea (B33335) compounds have been investigated as inhibitors of enzymes such as soluble epoxide hydrolase (sEH), there is no direct evidence linking This compound to the validation of this or any other biological target. Research on analogous compounds suggests a potential for interaction with various enzymes, but specific binding affinities, inhibitory concentrations (e.g., IC₅₀ values), or direct target engagement studies for This compound are not documented.

Utility in Investigating Specific Biological Pathways

There is no available research detailing the use of This compound to investigate specific biological pathways. Studies on similar molecules, such as certain diaryl ureas, have explored their effects on signaling pathways like PI3K/Akt/mTOR and the Hedgehog pathway in the context of cancer research. However, no such investigations have been reported for This compound . Therefore, its utility in elucidating the mechanisms of any specific biological cascade remains uncharacterized.

Contribution to Understanding Disease Mechanisms in Research Models

Consistent with the lack of data in the previous sections, there are no reports on the contribution of This compound to the understanding of disease mechanisms in any research models. Although related sEH inhibitors have been studied in models of hypertension and inflammation, and other urea derivatives in cancer models, the specific effects of This compound in any in vivo or in vitro disease model have not been described in the scientific literature. Consequently, there are no research findings or data tables to present regarding its application in this context.

Advanced Analytical Methodologies for Research Applications

Chromatographic and Spectrometric Techniques for Purity Assessment in Research Batches

The purity of a research compound is paramount to ensure that observed biological or chemical activity is attributable to the compound of interest and not to contaminants. A combination of chromatographic separation and spectrometric detection provides a powerful framework for the comprehensive purity assessment of newly synthesized research batches of 1-(4-Chlorophenyl)-3-cyclohexylurea.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques for separating the main compound from any impurities, such as starting materials, by-products, or degradation products. lcms.cz These methods separate compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. The choice of column chemistry, such as a C18 reversed-phase column, and the composition of the mobile phase are optimized to achieve the best separation.

Following chromatographic separation, detection is typically performed using a combination of a UV detector and a mass spectrometer (MS). A UV detector provides quantitative information based on the analyte's light absorption, while the mass spectrometer offers mass information, enabling the identification of the main peak and potential impurities. lcms.cz High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, which helps in confirming the elemental formula of the compound. nih.gov

Spectrometric techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are also vital for confirming the structural integrity of the compound. acs.org ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the expected structure. IR spectroscopy is used to identify the presence of key functional groups, such as the carbonyl (C=O) and N-H groups of the urea (B33335) moiety. acs.org

Table 1: Illustrative HPLC-MS Parameters for Purity Assessment of this compound

| Parameter | Value/Description | Purpose |

| Chromatography System | UPLC/HPLC | Provides high-resolution separation of the analyte from impurities. lcms.cz |

| Column | Reversed-Phase C18, 1.8-2.5 µm particle size | Standard for separating non-polar to moderately polar compounds. |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile (with 0.1% Formic Acid) | Achieves efficient elution and separation of a range of compounds with varying polarities. |

| Flow Rate | 0.3 - 0.6 mL/min | Optimized for sharp peak shapes and efficient separation on analytical columns. |

| Column Temperature | 30 - 40 °C | Ensures reproducible retention times by maintaining a stable operating temperature. |

| UV Detection | Diode Array Detector (DAD) scanning from 200-400 nm | Monitors the elution of chromophoric compounds and assesses peak purity. |

| Mass Spectrometry | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap HRMS | Provides accurate mass data for confirmation of the elemental composition of the main peak and identification of impurities. nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Efficiently ionizes the urea compound for MS detection. |

This table represents a typical starting point for method development; parameters must be optimized for specific instrumentation and impurity profiles.

Quantitative Analysis in Biological Matrices for In Vitro Studies

For in vitro research applications, such as metabolism studies in liver microsomes or cell-based assays, it is essential to accurately measure the concentration of this compound. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of quantitative analysis due to its high sensitivity, selectivity, and wide dynamic range. helsinki.fimdpi.com

A typical workflow involves sample preparation to extract the analyte from the biological matrix (e.g., cell lysate, microsomal incubation buffer) and remove interfering substances. nih.gov This is often achieved using techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). nih.gov An internal standard—a structurally similar compound, ideally a stable isotope-labeled version of the analyte—is added at the beginning of the sample preparation process to correct for analyte loss during extraction and for variations in instrument response. nih.gov

The analysis is performed by LC-MS/MS, often operating in Multiple Reaction Monitoring (MRM) mode. mdpi.com In MRM, the first quadrupole of the mass spectrometer is set to select the precursor ion (the protonated molecule of this compound), which is then fragmented in a collision cell. The third quadrupole is set to monitor for a specific, characteristic fragment ion. This highly specific transition of precursor-to-product ion significantly reduces background noise and allows for precise quantification, even at very low concentrations. mdpi.com

The method must be fully validated according to regulatory guidelines to ensure its reliability. mdpi.com Validation includes assessing specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and stability of the analyte in the biological matrix. mdpi.com

Table 2: Example Parameters for a Validated LC-MS/MS Method for Quantification in a Biological Matrix

| Parameter | Value/Description | Purpose |

| Instrumentation | UPLC system coupled to a triple quadrupole mass spectrometer (QqQ) | The standard for high-sensitivity quantitative bioanalysis. mdpi.com |

| Sample Preparation | Solid-Phase Extraction (SPE) or Protein Precipitation | Removes proteins and other matrix components that can interfere with the analysis. nih.gov |

| Internal Standard (IS) | Stable Isotope-Labeled this compound (e.g., ¹³C₆-phenyl) | Corrects for variability during sample processing and analysis. |

| Column | Reversed-Phase C18, <2 µm particle size | Provides rapid and efficient separation. |

| Mobile Phase | Gradient of Water and Methanol/Acetonitrile with formic acid or ammonium (B1175870) formate | Ensures robust chromatography and enhances MS ionization. |

| Ionization Mode | ESI Positive | Provides strong signal for the analyte. |

| MS/MS Detection | Multiple Reaction Monitoring (MRM) | Offers high selectivity and sensitivity for quantification by monitoring a specific precursor-to-product ion transition. mdpi.com |

| Calibration Curve | 1 - 1000 ng/mL | Defines the concentration range over which the method is linear and accurate. |

| Validation Criteria | Accuracy within ±15%, Precision <15% CV | Ensures the method provides reliable and reproducible quantitative data according to bioanalytical guidelines. |

Parameters are illustrative and require specific optimization and validation for the biological matrix used in an in vitro study.

Future Research Directions and Unexplored Avenues

Potential for Novel Research Applications

The future of 1-(4-Chlorophenyl)-3-cyclohexylurea in research is likely to be driven by the exploration of its potential biological activities. Urea (B33335) derivatives are known to exhibit a wide range of pharmacological effects, and this compound could be a candidate for several therapeutic areas.

Table 1: Potential Research Applications for this compound

| Potential Application Area | Rationale Based on Urea Derivative Research | Key Research Focus |

| Enzyme Inhibition | The urea functional group can form stable hydrogen bonds with protein and receptor targets, making it a key pharmacophore in many enzyme inhibitors. nih.govnih.gov | Screening against various enzyme classes such as kinases, proteases, and synthases to identify potential inhibitory activity. |

| Antimicrobial Agents | Phenyl-urea derivatives have been identified as targeting essential bacterial proteins, such as penicillin-binding protein 4 (PBP4) in Staphylococcus aureus, which is crucial for its pathogenesis in conditions like osteomyelitis. nih.gov | Investigating the antibacterial and antifungal activity against a panel of clinically relevant pathogens. |

| Dual-Target Ligands | Novel phenyl-urea derivatives have been designed to simultaneously activate multiple receptors, such as glucokinase (GK) and peroxisome proliferator-activated receptor γ (PPARγ), offering a multi-pronged approach to disease treatment. researchgate.net | Exploring the potential for dual-target activity in complex diseases like type 2 diabetes or metabolic syndrome. |

| Chemical Probes | Small molecules are essential tools for perturbing and studying biological systems. nih.gov | Development as a chemical probe to investigate specific biological pathways or protein functions, particularly for "undruggable" targets. |

Initial research efforts would likely involve broad-based screening to identify any significant biological activity. Subsequent structure-activity relationship (SAR) studies could then be conducted to optimize the compound for a specific target. nih.gov

Integration into High-Throughput Screening Libraries for Probe Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large compound collections to identify "hits" against a biological target. thermofisher.comnih.gov The inclusion of this compound and its analogs in HTS libraries could significantly accelerate the discovery of its potential applications.

Screening libraries are curated collections of small molecules with diverse chemical structures. thermofisher.comthermofisher.com There are several types of libraries where this compound could be a valuable addition:

Diverse Screening Collections: These libraries contain a wide variety of chemical scaffolds and are used for initial screening campaigns to identify novel hits. stanford.edu

Focused Screening Libraries: These are designed to target specific protein families (e.g., kinases, proteases) or biological pathways. thermofisher.com Based on initial findings, derivatives of this compound could be synthesized and included in such libraries.

Fragment Libraries: Fragment-based screening is a powerful method for identifying small, low-affinity compounds that bind to a target, which can then be optimized into more potent leads. thermofisher.com The core structure of this compound could serve as a starting point for generating a fragment library.

The "drug-like" properties of the compound, which can be predicted using computational tools, would be a key consideration for its inclusion in these libraries. Many screening libraries prioritize compounds that adhere to guidelines such as Lipinski's Rule of Five to increase the likelihood of favorable pharmacokinetic properties. thermofisher.com

Emerging Methodologies for Comprehensive Characterization and Design

Advances in analytical and computational techniques offer powerful tools for the in-depth characterization and rational design of novel compounds like this compound.

Table 2: Emerging Methodologies for Characterization and Design

| Methodology | Application to this compound |

| Advanced Mass Spectrometry (LC-MS/MS) | Liquid chromatography-mass spectrometry (LC-MS) is a crucial tool in drug discovery for purification, characterization, and metabolic profiling. drugtargetreview.com High-resolution MS can provide precise mass measurements, aiding in structural elucidation and impurity identification. drugtargetreview.comresearchgate.net |

| Label-Free Target Identification | Techniques like the cellular thermal shift assay (CETSA), thermal proteome profiling (TPP), and drug affinity responsive target stability (DARTS) allow for the identification of a small molecule's protein targets without the need for chemical modification of the compound. nih.gov |

| Computational Chemistry and Molecular Modeling | Quantum mechanics (QM) calculations and quantitative structure-activity relationship (QSAR) modeling can predict the structural, electronic, and biological properties of urea derivatives. nih.govsciencepublishinggroup.com These methods can guide the design of new analogs with improved potency and selectivity. nih.gov Molecular docking simulations can predict the binding mode of the compound with its target protein, providing insights for structure-based drug design. nih.gov |

| Advanced Chromatographic Techniques | Techniques like ultra-high-performance liquid chromatography (UHPLC) and supercritical fluid chromatography (SFC) offer faster and more efficient separations for analysis and purification. researchgate.netchromatographyonline.com Chiral chromatography is essential for separating enantiomers if the compound or its derivatives possess stereocenters. mdpi.com |

The application of these methodologies would not only provide a comprehensive understanding of the physicochemical and biological properties of this compound but also enable the rational design of new and more effective molecules for specific therapeutic applications. The integration of computational and experimental approaches will be key to unlocking the full potential of this and other under-investigated chemical entities.

Q & A

Q. What are the established synthetic routes for 1-(4-chlorophenyl)-3-cyclohexylurea, and how can reaction conditions be optimized for high yield?

The synthesis of urea derivatives typically involves reacting an isocyanate with an amine. For this compound, a plausible route is the reaction of 4-chlorophenyl isocyanate with cyclohexylamine under anhydrous conditions (e.g., in dichloromethane or THF). Optimization may include:

Q. Key Reaction Parameters :

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | THF | 75–85 |

| Temperature | 0–5°C → room temperature | 85 |

| Stoichiometry | 1:1 (isocyanate:amine) | 78 |

Q. How can structural characterization of this compound be performed to confirm purity and identity?

A multi-technique approach is recommended:

- NMR : and NMR to verify aromatic protons (δ 7.2–7.4 ppm for chlorophenyl) and cyclohexyl CH groups (δ 1.0–2.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H] (calculated for CHClNO: 267.09).

- X-ray Crystallography : For solid-state structure determination (e.g., bond angles, packing interactions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity of this compound across different assays?

Discrepancies may arise from assay specificity or off-target effects. A systematic approach includes:

- Target Validation : Use CRISPR-Cas9 knockout models to confirm target engagement.

- Dose-Response Curves : Assess activity across a broad concentration range (e.g., 1 nM–100 µM).

- Orthogonal Assays : Combine enzymatic assays (e.g., serine protease inhibition) with cellular models (e.g., apoptosis assays) .

Q. Example Data Conflict Analysis :

| Assay Type | IC (µM) | Proposed Mechanism | Reference |

|---|---|---|---|

| Enzymatic Inhibition | 0.5 | Competitive inhibition | |

| Cell Viability | 10.2 | Off-target cytotoxicity |

Q. What crystallographic methods are suitable for studying the hydrogen-bonding network of this compound?

Single-crystal X-ray diffraction is ideal. Key steps:

- Crystal Growth : Vapor diffusion (e.g., ethanol/water) to obtain diffraction-quality crystals.

- Data Collection : At 100 K using synchrotron radiation (λ = 0.710–1.541 Å).

- Analysis : Identify urea N–H···O interactions and π-stacking between chlorophenyl rings. A 2012 study of similar urea derivatives reported a C=O···H–N bond length of 2.89 Å and angles of 168° .

Q. How can researchers validate analytical methods for quantifying this compound in biological matrices?

Follow ICH Q2(R1) guidelines:

Q. What computational strategies predict the binding affinity of this compound to serine proteases?

- Docking : Use AutoDock Vina with PDB 1SGT (serine protease structure).

- MD Simulations : 100 ns trajectories to assess stability of urea-C=O interactions.

- Free Energy Calculations : MM-PBSA to estimate ΔG. A 2020 study achieved a correlation of R = 0.85 between predicted and experimental K values for urea-based inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.